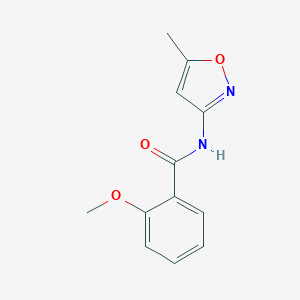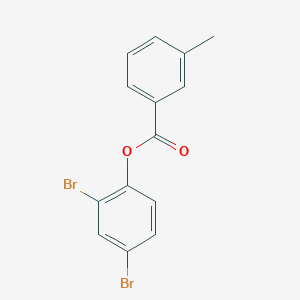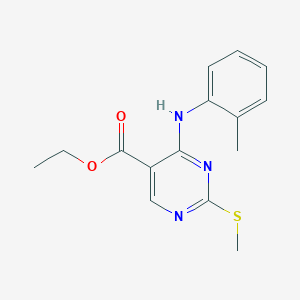
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of a triazole ring, a pyridine moiety, and an adamantane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Nitration: The triazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Adamantane Carboxylation: Adamantane is carboxylated using a Friedel-Crafts acylation reaction with a carboxylic acid derivative.
Coupling Reaction: The nitrated triazole and the carboxylated adamantane are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the triazole ring can undergo oxidation to form various oxidative products.
Reduction: The nitro group can also be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the triazole ring.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the triazole ring and the adamantane structure suggests that it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The triazole ring is a common motif in many pharmaceuticals, and the adamantane structure is known for its stability and ability to enhance drug properties.
Industry
In industry, this compound could be used in the development of new materials with unique properties. The adamantane structure is known for its rigidity and thermal stability, making it useful in high-performance materials.
Mécanisme D'action
The mechanism of action of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating their function. The triazole ring could participate in hydrogen bonding or π-π interactions, while the adamantane structure could enhance binding affinity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(2-pyridinylmethyl)-1-adamantanecarboxamide: Similar structure but with a different position of the pyridine moiety.
3-{3-amino-1H-1,2,4-triazol-1-yl}-N-(3-pyridinylmethyl)-1-adamantanecarboxamide: Similar structure but with an amino group instead of a nitro group.
3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-pyridinylmethyl)-1-adamantaneacetamide: Similar structure but with an acetamide group instead of a carboxamide group.
Uniqueness
The uniqueness of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE lies in its combination of a nitro-triazole ring, a pyridine moiety, and an adamantane structure. This combination provides a unique set of chemical and physical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C19H22N6O3 |
|---|---|
Poids moléculaire |
382.4g/mol |
Nom IUPAC |
3-(3-nitro-1,2,4-triazol-1-yl)-N-(pyridin-3-ylmethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H22N6O3/c26-16(21-10-13-2-1-3-20-9-13)18-5-14-4-15(6-18)8-19(7-14,11-18)24-12-22-17(23-24)25(27)28/h1-3,9,12,14-15H,4-8,10-11H2,(H,21,26) |
Clé InChI |
OHDRYQDFRLRTHY-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NCC5=CN=CC=C5 |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NCC5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B448499.png)






![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B448511.png)
![2-[2-(2-methoxyphenoxy)ethyl]-5-({2-[2-(2-methoxyphenoxy)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B448512.png)




